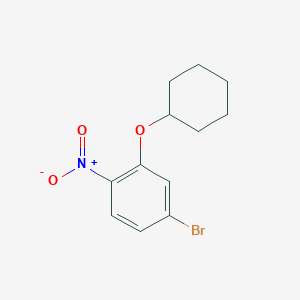
4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene is an organic compound characterized by a bromine atom at the 4-position, a cyclohexyloxy group at the 2-position, and a nitro group at the 1-position on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, nitration, and etherification, followed by purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-substituted derivatives.
Reduction: 4-Bromo-2-(cyclohexyloxy)-1-aminobenzene.
Oxidation: Products vary based on the extent of oxidation and specific conditions.
Scientific Research Applications
4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the bromine and cyclohexyloxy groups can influence the compound’s reactivity and binding affinity to specific targets. Detailed studies on its molecular pathways and targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene is unique due to the combination of its bromine, cyclohexyloxy, and nitro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, differentiating it from other similar compounds.
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
4-bromo-2-cyclohexyloxy-1-nitrobenzene |
InChI |
InChI=1S/C12H14BrNO3/c13-9-6-7-11(14(15)16)12(8-9)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI Key |
XHNRWANHCJNEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















